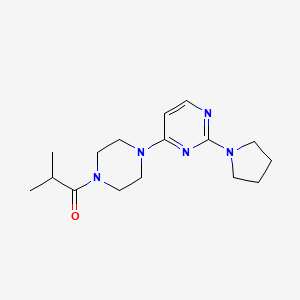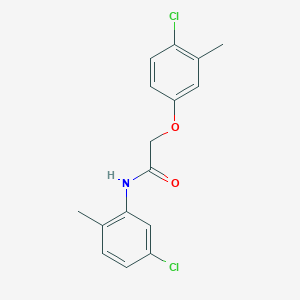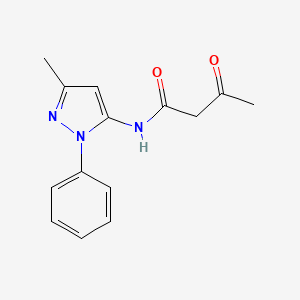![molecular formula C19H25N3O4 B5592268 1-ethyl-4-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5592268.png)
1-ethyl-4-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 1-ethyl-4-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone often involves multi-step chemical reactions. For instance, a Claisen-Schmidt type reaction followed by heterocyclization can be used to synthesize complex piperidine and pyrazoline derivatives, which might be analogous to the synthesis pathway of the target compound (Koshetova et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds containing piperazine and pyrrolidinone rings, like the target molecule, often features specific conformations. For example, in some piperazine-containing compounds, the piperazine ring adopts a chair conformation, indicative of the potential structural conformation of 1-ethyl-4-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone (Faizi, Ahmad, & Golenya, 2016).
Chemical Reactions and Properties
The chemical reactions involving compounds with piperazine and pyrrolidinone moieties can be complex and diverse. For instance, a novel carbonylation reaction involving N-(2-pyridinyl)piperazines with CO and ethylene under specific conditions has been reported, highlighting the reactive nature of piperazine-containing compounds under catalytic conditions (Ishii, Chatani, Kakiuchi, & Murai, 1997).
Physical Properties Analysis
The physical properties of complex organic compounds like 1-ethyl-4-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone can vary widely depending on their molecular structure. For example, the crystal structure of related compounds can provide insights into their solid-state properties, such as conformation and hydrogen bonding patterns, which are crucial for understanding the compound's stability and reactivity (Pedroso et al., 2020).
Chemical Properties Analysis
The chemical properties of such a compound would be influenced by the presence of functional groups like the piperazine ring, which can undergo various chemical reactions, including substitutions and carbonylations. The reactivity of the piperazine ring, especially in the presence of catalytic conditions, can lead to a wide range of chemical transformations, indicating the versatile chemical nature of the compound (Ishii et al., 1997).
Wissenschaftliche Forschungsanwendungen
Crystallography and Structural Analysis
Research into related compounds, such as 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), has contributed to the understanding of molecular structures and the conformation of piperazine rings in crystal lattices. The study by Faizi, Ahmad, and Golenya (2016) highlighted the chair conformation of piperazine rings and their dihedral angles with benzene rings, offering insights into the potential structural behaviors of similar compounds (Faizi, Ahmad, & Golenya, 2016).
Synthetic Chemistry
Synthesis and modification of piperazine derivatives have been extensively explored. A study on the synthesis of new pyridine derivatives using amino-substituted benzothiazoles and chloropyridine-carboxylic acid demonstrated the versatility of piperazine-based compounds in generating a wide array of chemically significant derivatives (Patel, Agravat, & Shaikh, 2011). Another notable research focused on the synthesis of diverse trifluoromethyl heterocycles from a single precursor, showcasing the application of piperazine derivatives in creating complex molecular structures (Honey, Pasceri, Lewis, & Moody, 2012).
Pharmacological Applications
The compound [18F]p-MPPF, a piperazine derivative, has been studied for its potential in positron emission tomography (PET) imaging of the serotonergic system. Research by Plenevaux et al. (2000) evaluated its chemistry, radiochemistry, and application in animal and human PET studies, highlighting the compound's relevance in neuropharmacological research (Plenevaux et al., 2000).
Chiral Chromatography
The study of chiral 1,4-disubstituted piperazine derivatives on carbohydrate chiral stationary phases by Chilmonczyk et al. (2005) illustrated the importance of piperazine-based compounds in enantiomeric separation processes. This research has implications for the purification and analysis of chiral substances in pharmaceuticals (Chilmonczyk, Sienicki, Lozowicka, Lisowska-Kuźmicz, Jończyk, & Aboul‐Enein, 2005).
Materials Science
The compound's relevance extends to materials science, as illustrated by Heininger and Meloan (1992), who developed a resin with selectivity for the removal and recovery of chromate from contaminated water using a piperazine-based ligand. This research underscores the utility of such compounds in environmental remediation and selective ion exchange processes (Heininger & Meloan, 1992).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-ethyl-4-[4-(4-methoxybenzoyl)piperazine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-3-20-13-15(12-17(20)23)19(25)22-10-8-21(9-11-22)18(24)14-4-6-16(26-2)7-5-14/h4-7,15H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYQRRFOEQZWFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-({4-[2-fluoro-4-(methylsulfonyl)phenyl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5592194.png)
![3-(cyanomethyl)-5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5592195.png)
![2-(4-chlorobenzyl)-8-[(4R)-4-hydroxy-L-prolyl]-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5592203.png)
![(3R*,5R*)-N-[2-(3,4-dimethylphenoxy)ethyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5592205.png)
![3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzaldehyde thiosemicarbazone](/img/structure/B5592208.png)
![4-[(pyridin-4-ylthio)acetyl]-1,4-oxazepan-6-ol](/img/structure/B5592234.png)

![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[4-(1H-pyrazol-1-yl)benzyl]piperidine](/img/structure/B5592247.png)
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5592249.png)


![2-[1-(2-phenoxyethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5592281.png)
![2-benzyl-8-{[2-(methylamino)-5-pyrimidinyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5592289.png)
![4-methoxy-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5592296.png)